4-Bromo-2,5-difluoroaniline

Beschreibung

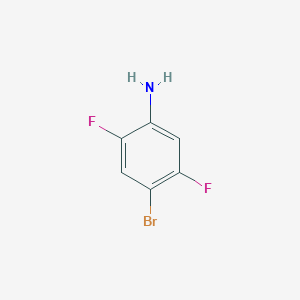

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYHFIQPPOJMFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378337 | |

| Record name | 4-Bromo-2,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112279-60-4 | |

| Record name | 4-Bromo-2,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,5-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Bromo 2,5 Difluoroaniline

Classical Synthesis Routes and Optimizations

The traditional approach to synthesizing 4-Bromo-2,5-difluoroaniline often involves the direct bromination of a precursor molecule. This method is a cornerstone of aromatic chemistry, relying on the principles of electrophilic substitution.

Bromination of 2,5-Difluoroaniline (B146615) and Related Precursors

The direct bromination of 2,5-difluoroaniline is a common strategy for introducing a bromine atom onto the aromatic ring. This reaction is a classic example of electrophilic aromatic substitution, where the electron-rich aniline (B41778) ring is attacked by an electrophilic bromine species.

The synthesis of halogenated aniline derivatives, such as 2-Bromo-4,5-difluoroaniline, often begins with a halogenation reaction on a substituted aniline. smolecule.com In the case of brominating 2,5-difluoroaniline, the amino group (-NH2) is a strong activating group, meaning it increases the electron density of the benzene (B151609) ring and makes it more susceptible to electrophilic attack. The fluorine atoms, conversely, are deactivating groups due to their inductive electron-withdrawing effect. However, the activating effect of the amino group is dominant, directing the incoming electrophile. The reaction proceeds through the formation of a Wheland intermediate, a resonance-stabilized carbocation, which then loses a proton to restore the aromaticity of the ring.

The position at which the bromine atom is introduced is critical and is governed by the directing effects of the substituents already present on the aniline ring. The amino group is an ortho-, para-director. In 2,5-difluoroaniline, the positions ortho to the amino group are C2 and C6, and the position para is C4. The fluorine atoms at positions 2 and 5 influence the electron distribution and sterically hinder certain positions. The bromination of 2,6-difluoroaniline (B139000), a related compound, shows a preference for substitution at the para position relative to the amino group, yielding 4-bromo-2,6-difluoroaniline (B33399). smolecule.com This is due to the strong activating effect of the amino group at the para position. smolecule.com A similar principle applies to 2,5-difluoroaniline, where the bromine atom is directed to the position para to the strongly activating amino group, resulting in the formation of this compound.

The efficiency and selectivity of the bromination reaction are highly dependent on the reaction conditions. Key factors include the choice of solvent, the reaction temperature, and the presence or absence of a catalyst.

Solvent: Glacial acetic acid is a commonly used solvent for the bromination of difluoroanilines. prepchem.com

Temperature: Controlling the temperature is crucial to prevent side reactions and ensure high purity of the product. For instance, in the bromination of 2,6-difluoroaniline, the temperature is typically kept below 25°C. prepchem.com Lowering the temperature, for example to between -52°C and -60°C, can significantly speed up the bromination in the presence of a catalyst like preformed ferric bromide. google.com

Catalysts: While bromination can occur without a catalyst, the use of a Lewis acid catalyst like ferric chloride (FeCl3) can enhance the reaction rate. sci-hub.se For example, the bromination of a related compound was carried out using bromine in the presence of a catalytic amount of FeCl3. sci-hub.se Antimony trichloride (B1173362) has also been used as a catalyst in liquid sulfur dioxide at low temperatures. google.com

A specific procedure for a related compound, 4-bromo-2,6-difluoroaniline, involves slowly adding a solution of bromine in glacial acetic acid to a solution of 2,6-difluoroaniline in the same solvent while maintaining a temperature below 25°C. prepchem.com After stirring, the reaction is worked up by adding sodium thiosulfate, sodium acetate, and water. prepchem.com

Synthesis via Diazotization and Sandmeyer-type Reactions

An alternative and powerful method for introducing a bromine atom onto an aromatic ring is through a Sandmeyer-type reaction. This multi-step process begins with the formation of a diazonium salt from a primary aromatic amine.

Preparation of Diazonium Salts from Substituted Anilines

The conversion of a primary aromatic amine to a diazonium salt is known as diazotization. byjus.com This reaction is typically carried out by treating the amine with nitrous acid (HNO2), which is usually generated in situ by reacting sodium nitrite (B80452) (NaNO2) with a strong mineral acid like hydrochloric acid (HCl) or hydrobromic acid (HBr). byjus.com The reaction is performed at low temperatures, generally below 5°C, because diazonium salts are often unstable at higher temperatures and can be explosive. byjus.comgoogleapis.com

For substituted anilines, the process is similar. For example, 2-halo-4,6-difluoroaniline can be converted to its diazonium salt by reacting it with a diazotizing agent. google.com The gradual addition of sodium nitrite is important to control the formation of the diazonium salt. google.com In some procedures, the diazotization is carried out in the presence of a reducing agent to immediately convert the diazonium salt to the desired product, avoiding the accumulation of the potentially hazardous intermediate. google.com

Once the diazonium salt of a suitable substituted aniline is formed, it can be used in a subsequent Sandmeyer reaction. In a classic Sandmeyer reaction, the diazonium group is replaced by a bromine atom using a copper(I) bromide (CuBr) catalyst. google.com A modified Sandmeyer reaction can also be employed, using copper(II) bromide. This two-step sequence of diazotization followed by a Sandmeyer reaction provides a versatile route to synthesize this compound from an appropriately substituted aniline precursor.

Halogenation through Copper-mediated Reactions

The introduction of a bromine atom onto a difluoroaniline core can be achieved through various halogenation techniques, with copper-mediated reactions offering a notable pathway. While direct bromination of difluoroanilines using bromine in a solvent like acetic acid is a common method, copper catalysis plays a crucial role in specific transformations, particularly in Sandmeyer-type reactions and Ullmann couplings. prepchem.comchemicalbook.com

Copper catalysts, such as copper(I) halides (CuBr, CuCl), are instrumental in converting diazonium salts, derived from anilines, into aryl halides. For a compound like this compound, a synthetic strategy could involve the diazotization of a precursor like 2,5-difluoroaniline, followed by a copper(I) bromide-mediated Sandmeyer reaction to introduce the bromine atom at the 4-position. The use of copper is also vital in Ullmann-type reactions, which involve the coupling of aryl halides. mdpi.com These reactions are typically performed at high temperatures with finely divided copper metal or copper salts, leading to the formation of biaryl compounds. mdpi.com For instance, copper-catalyzed reactions can be used to couple 4-bromo-2-fluoroaniline (B1266173) with other molecules, highlighting the utility of copper in activating the C-Br bond. google.com

Recent studies have also explored copper-catalyzed C-H functionalization. For example, a method for the selective C5-H bromination of 8-aminoquinoline (B160924) amides was developed using a cupric catalyst in combination with an alkaline additive. nih.gov Such methodologies underscore the potential for copper to mediate regioselective halogenation on complex aromatic systems, which could be conceptually applied to precursors of this compound.

Multi-step Synthetic Sequences for Complex Derivative Preparation

This compound serves as a critical building block in the multi-step synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. Its trifunctional nature (amine, bromine, and two fluorine atoms) allows for a variety of sequential chemical modifications.

A common synthetic route involves using the aniline group for diazotization, followed by substitution reactions (e.g., Sandmeyer reaction) to introduce a range of functionalities. The bromine atom can be utilized in cross-coupling reactions, such as the Suzuki or Stille reactions, to form new carbon-carbon bonds. fluorine1.ru For example, bromopolyfluorobenzenes are frequently used as substrates in palladium-catalyzed cross-coupling reactions with organotin or organoboron reagents to create polyfluorinated biaryl compounds, which are precursors to advanced materials. fluorine1.ru

An illustrative multi-step synthesis could begin with the protection of the aniline group in this compound, followed by a palladium-catalyzed cross-coupling reaction at the bromine position. Subsequent deprotection of the aniline and further modification, such as conversion into a different functional group, allows for the construction of highly substituted and complex aromatic structures. The fluorine atoms on the ring also influence the reactivity and properties of the final products, often enhancing metabolic stability and binding affinity in bioactive molecules. The synthesis of 4-bromo-2-chloroaniline (B1269894) from aniline through a sequence of acetylation, chlorination, bromination, and hydrolysis serves as a classic example of how multi-step sequences are employed to produce specifically substituted anilines. researchgate.net

Advanced and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of efficient, scalable, and environmentally benign processes. The synthesis and functionalization of anilines, including halogenated derivatives, have benefited significantly from these advancements.

Catalytic Hydrogenation and Dehydrogenation in Related Systems

Catalytic hydrogenation is a cornerstone of industrial chemistry and a key green technology for producing anilines from the corresponding nitroaromatics. google.com A significant challenge in the synthesis of haloanilines is the chemoselective reduction of the nitro group without causing hydrodehalogenation (the removal of the halogen atom). scispace.com

Researchers have developed specialized catalytic systems to address this. For example, platinum-supported on porous manganese oxide (Pt/OMS-2) has shown high selectivity for the hydrogenation of chloronitrobenzene to chloroaniline with minimal dehalogenation. scispace.com Similarly, palladium-on-silicon catalysts have demonstrated high selectivity in the hydrogenation of p-chloronitrobenzene. bohrium.com The key to selectivity often lies in the choice of catalyst, support, and reaction conditions. Suppressing dehalogenation is crucial for maintaining the structural integrity of molecules like this compound if they were to be synthesized from a nitro precursor like 1-bromo-2,5-difluoro-4-nitrobenzene. google.comresearchgate.net

| Catalyst System | Substrate | Product | Selectivity (%) | Yield (%) | Source |

| Pt-V/C | 1-Iodo-4-nitrobenzene | 4-Iodoaniline | High (dependent on concentration) | 51-88 (conversion) | researchgate.net |

| Mn-based pincer complex | Halogenated nitroarenes | Halogenated anilines | High | High | nih.gov |

| Pt/OMS-2 | Chloronitrobenzene | Chloroaniline | >96 | High | scispace.com |

| 0.12Pd-Si | p-Chloronitrobenzene | p-Chloroaniline | High | High | bohrium.com |

Photoredox Catalysis for C-H Functionalization of Anilines

Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov This technology allows for the direct functionalization of C-H bonds, which are traditionally considered unreactive, thus streamlining synthetic routes. beilstein-journals.org

For anilines, photoredox catalysis enables a range of transformations. For instance, the ortho-C-H functionalization of aniline derivatives has been achieved using tertiary alkyl bromides as radical precursors, leading to α,α-dialkyldesoxybenzoins, which are valuable intermediates. researchgate.net Other methods have been developed for the α-C–H alkylation and heteroarylation of benzyl (B1604629) anilines using organophotocatalysis. acs.org These reactions proceed through the generation of radical intermediates via single-electron transfer (SET) processes, offering a metal-free and atom-economical approach to complex amine architectures. nih.govacs.org This strategy could potentially be applied to directly functionalize the aromatic ring of this compound or its derivatives, adding further complexity in a controlled manner.

| Catalysis Type | Reaction | Substrates | Key Features | Source |

| Organophotoredox | α-C–H Alkylation/Heteroarylation | Benzyl anilines, trifluoromethyl ketones, heteroarenes | Metal-free, broad scope (>80 examples) | acs.org |

| Photoredox | C-N Borylation & C-H Arylation | Substituted anilines | Uses 21-thiaporphyrin (B1260827) catalyst, mild conditions | nih.gov |

| Photoredox | Intermolecular C-H Quaternary Alkylation | Aniline derivatives, α-bromo ketones | Builds quaternary carbon centers, regioselective | researchgate.net |

Flow Chemistry Applications for Enhanced Efficiency and Scalability

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers significant advantages in terms of safety, efficiency, scalability, and process control. akjournals.comscispace.com This technology is particularly well-suited for handling hazardous intermediates, such as aryl azides generated from anilines via Sandmeyer-type reactions, by keeping their instantaneous concentration low. scispace.comthieme-connect.com

Several syntheses involving anilines have been successfully translated to flow systems. For example, a two-step continuous-flow process was developed for the synthesis of N-aryl aziridines from anilines. akjournals.com Another application is the tandem azidation-amidation of anilines to produce secondary amides, a process that benefits from the safety of generating aromatic azides in flow. thieme-connect.com The oxidation of anilines to generate nitrosobenzene (B162901) derivatives in situ, followed by a telescoped Baeyer-Mills reaction to form unsymmetric azobenzenes, has also been optimized under flow conditions. chemrxiv.orgbohrium.com These examples demonstrate the potential for flow chemistry to improve the synthesis and derivatization of compounds like this compound, particularly at an industrial scale.

| Flow Reaction | Starting Materials | Product | Key Advantages | Source |

| Tandem Azidation-Amidation | Anilines, Thioacetic acid | Secondary Amides | Improved safety, multi-gram scale | thieme-connect.com |

| Two-Step Aziridination | Anilines, Styrenes | N-Aryl Aziridines | Safe handling of aryl azide (B81097) intermediate | akjournals.comscispace.com |

| In-situ Oxidation & Coupling | Anilines, Oxone® | Unsymmetric Azobenzenes | Avoids isolation of unstable nitrosobenzenes | chemrxiv.orgbohrium.com |

Sustainable Solvent Systems and Reaction Conditions

The chemical industry is increasingly moving away from volatile and toxic organic solvents towards greener alternatives to reduce environmental impact. royalsocietypublishing.org Research into sustainable solvent systems for reactions involving anilines has identified several promising options.

Cyrene (dihydrolevoglucosenone), a bio-based solvent derived from cellulose, has proven to be a viable substitute for polar aprotic solvents like DMF and NMP in various reactions, including palladium-catalyzed Suzuki-Miyaura couplings and amide bond formations using anilines. rsc.org Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and urea), have also emerged as effective and environmentally friendly media for amine synthesis. mdpi.com They have been used to promote the N-formylation of aromatic amines and can act as both the solvent and catalyst. academie-sciences.fr Water, the ultimate green solvent, has also been employed for the synthesis of azoxybenzenes from anilines under mild, room-temperature conditions. acs.org Adopting such solvents for the synthesis and modification of this compound would significantly enhance the green credentials of its production processes.

| Sustainable Solvent | Reaction Type | Substrates | Key Findings | Source |

| Cyrene | Amide bond formation | Aniline, 4-fluorobenzoyl chloride | Effective green substitute for DMF, good yield | rsc.org |

| Deep Eutectic Solvents (e.g., ChCl:Urea) | Ullman amine synthesis | Bromobenzene, N,N-dimethylethylendiamine | High yield (98%), replaces traditional organic solvents | mdpi.com |

| Water | Oxidation of anilines | Anilines, Oxone® | Excellent yield (93%) for azoxybenzene (B3421426) synthesis | acs.org |

| Deep Eutectic Solvents (e.g., Choline chloride•2SnCl₂) | N-formylation | Aniline, Formic acid | 98% yield in 20 minutes, dual catalyst/medium role | academie-sciences.fr |

The Versatility of this compound in Organic Synthesis

This compound is a specialized chemical compound that serves as a crucial building block in the synthesis of a variety of organic molecules. chemimpex.com Its utility stems from the presence of multiple reactive sites: an amino group, a bromine atom, and two fluorine atoms attached to a benzene ring. This unique arrangement allows for a wide range of chemical transformations, making it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comossila.com

Chemical Reactivity and Derivatization of this compound

The reactivity of this compound can be selectively targeted at either the amino group or the bromine atom, enabling chemists to construct complex molecular architectures with precision.

Reactions at the Amino Group

The amino group (-NH2) of this compound is a key functional group that readily participates in several fundamental organic reactions.

The amino group can be acylated or alkylated to introduce new functional groups. Acylation involves the reaction with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This transformation is often used to protect the amino group or to introduce a carbonyl moiety that can be further modified.

Alkylation introduces an alkyl group onto the nitrogen atom. These reactions, known as Friedel-Crafts alkylation and acylation, are fundamental for carbon-carbon bond formation on aromatic rings. masterorganicchemistry.com However, they are not without their challenges, including the potential for polyalkylation and carbocation rearrangements. masterorganicchemistry.comyoutube.com Friedel-Crafts acylation, which introduces an acyl group, is often preferred as it is less prone to these side reactions. masterorganicchemistry.comyoutube.com

Table 1: Examples of Acylation and Alkylation Reactions

| Reactant | Reagent | Product Type |

| This compound | Acetyl chloride | N-(4-bromo-2,5-difluorophenyl)acetamide |

| This compound | Methyl iodide | 4-Bromo-2,5-difluoro-N-methylaniline |

This table presents hypothetical examples of acylation and alkylation products derived from this compound.

The primary aromatic amine of this compound can be converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. nih.gov The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations.

One of the most notable applications of diazonium salts is in the formation of azo dyes. youtube.com This is achieved through an azo coupling reaction, where the diazonium salt acts as an electrophile and attacks an electron-rich aromatic compound, such as a phenol (B47542) or another aniline. nih.govyoutube.com The product of this reaction is an azo compound, characterized by the -N=N- functional group, which often exhibits vibrant colors. youtube.com

This compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (also known as imines). researchgate.net This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net Schiff bases are valuable intermediates in organic synthesis and are also studied for their potential biological activities. mdpi.com

Table 2: Schiff Base Formation from this compound

| Carbonyl Compound | Product (Schiff Base) |

| Benzaldehyde | (E)-N-(4-bromo-2,5-difluorobenzylidene)aniline |

| Acetone | N-(4-bromo-2,5-difluorophenyl)propan-2-imine |

This table illustrates the formation of Schiff bases from the reaction of this compound with different carbonyl compounds.

Reactions at the Bromine Atom

The bromine atom on the aromatic ring of this compound provides another handle for synthetic modifications, particularly through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgresearchgate.net The bromine atom of this compound can serve as a leaving group in these reactions, allowing for the introduction of a wide variety of substituents. ossila.combeilstein-journals.org These reactions typically involve a palladium catalyst, a base, and a coupling partner, such as a boronic acid or an organotin compound. beilstein-journals.orgnih.gov

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction that joins an organoboron compound (often a boronic acid or its ester) with an organohalide. nih.govresearchgate.net This reaction is particularly valuable for the synthesis of biaryl compounds, which are structural motifs found in many pharmaceuticals and advanced materials. nih.govbeilstein-journals.orggre.ac.uk

In the context of this compound, the Suzuki-Miyaura coupling allows for the replacement of the bromine atom with an aryl or heteroaryl group. nih.gov This transformation is achieved by reacting the aniline with an appropriate boronic acid in the presence of a palladium catalyst and a base. nih.govbeilstein-journals.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. nih.govbeilstein-journals.org

Table 3: Suzuki-Miyaura Coupling of this compound

| Boronic Acid | Product |

| Phenylboronic acid | 2',5'-Difluoro-[1,1'-biphenyl]-4-amine |

| 4-Methoxyphenylboronic acid | 2',5'-Difluoro-4-methoxy-[1,1'-biphenyl]-4'-amine |

This table provides examples of biaryl compounds synthesized via the Suzuki-Miyaura coupling of this compound with different boronic acids.

Chemical Reactivity and Derivatization of 4 Bromo 2,5 Difluoroaniline

Reactions at the Bromine Atom

Palladium-Catalyzed Cross-Coupling Reactions

Heck and Sonogashira Coupling for Carbon-Carbon Bond Formation

The carbon-bromine bond in 4-Bromo-2,5-difluoroaniline is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl, making the bromo-substituent a reliable handle for such transformations.

The Sonogashira coupling facilitates the linkage of terminal alkynes to the aryl halide. For this compound, this reaction would proceed by reacting the aniline (B41778) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base, such as an amine. This method is highly effective for creating arylalkynes. While specific examples with this compound are not prominently detailed in foundational literature, the reaction of other aryl bromides is well-established and serves as a reliable precedent. For instance, the coupling of 4-bromo-substituted heterocycles with various terminal alkynes using a PdCl₂(PPh₃)₂/CuI catalyst system proceeds in good yields.

Similarly, the Heck reaction would allow for the arylation of alkenes, creating a new carbon-carbon double bond at the position of the bromine atom. This transformation involves a palladium catalyst and a base to yield a substituted styrene (B11656) derivative.

| Reaction | Catalyst System | Coupling Partner | Expected Product Type |

| Sonogashira Coupling | Pd(0) complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine Base | Terminal Alkyne (R-C≡CH) | 4-Alkynyl-2,5-difluoroaniline |

| Heck Coupling | Pd(0) complex (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base | Alkene (R-CH=CH₂) | 4-Alkenyl-2,5-difluoroaniline |

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds between an aryl halide and an amine. This reaction has largely superseded harsher classical methods due to its broad substrate scope and functional group tolerance. In the context of this compound, the C-Br bond serves as the electrophilic site for coupling with a primary or secondary amine.

The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by coordination of the new amine, deprotonation by a base (commonly a hindered alkoxide like sodium tert-butoxide), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of phosphine (B1218219) ligand is critical and is often selected from a range of bulky, electron-rich biarylphosphines to promote the catalytic cycle. This reaction has been successfully applied to the synthesis of complex pharmaceutical intermediates using structurally similar fluoroanilines.

| Parameter | Typical Reagents/Conditions |

| Aryl Halide | This compound |

| Coupling Partner | Primary or Secondary Amine (R¹R²NH) |

| Catalyst | Pd(0) or Pd(II) precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) |

| Ligand | Bulky phosphine ligand (e.g., XPhos, SPhos, BrettPhos) |

| Base | Strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃) |

| Solvent | Anhydrous, aprotic solvent (e.g., Toluene, Dioxane) |

Nucleophilic Aromatic Substitution (SNAr) with Activated Systems

Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to a leaving group. In this compound, the amino group is strongly activating, and the fluorine atoms are only moderately deactivating. Therefore, the ring is not sufficiently "activated" for SNAr to readily occur at either the C-Br or C-F positions under standard conditions.

For SNAr to proceed, the molecule would likely require further modification, such as the introduction of a nitro group. In highly activated systems like 1,2-difluoro-4,5-dinitrobenzene, the fluorine atoms are readily displaced by nucleophiles in preference to the nitro groups. If this compound were similarly activated, nucleophiles could potentially displace one of the fluorine atoms or the bromine atom, with the regioselectivity depending on the position of the activating group.

Grignard Reagent Formation and Subsequent Electrophilic Trapping

The formation of a Grignard reagent from this compound by direct reaction with magnesium metal is generally not feasible. The primary obstacle is the presence of the acidic amine (-NH₂) group. Grignard reagents are powerful bases and would be immediately quenched by the proton from the amine group, preventing the desired reaction with an external electrophile.

To successfully form the Grignard reagent, the amine functionality must first be protected. A common strategy involves converting the amine to a non-acidic derivative, such as a silylamine (e.g., by reaction with tert-butyldimethylsilyl chloride) or another suitable protecting group. Once the amine is protected, the C-Br bond can be converted to the corresponding Grignard reagent (Ar-MgBr) using magnesium turnings in an ether solvent like THF. This organometallic intermediate can then be "trapped" by reacting it with a wide range of electrophiles, such as aldehydes, ketones, or carbon dioxide, to introduce new functional groups. After the reaction, the protecting group can be removed to restore the aniline functionality.

Reactions at the Fluorine Atoms

The fluorine substituents on the aniline ring have a profound impact on the molecule's reactivity, both as potential leaving groups and as directors in electrophilic substitution.

Nucleophilic Aromatic Substitution of Fluorine

Fluorine is a viable leaving group in nucleophilic aromatic substitution (SNAr), particularly when attached to an electron-poor aromatic ring. In polyfluoroarenes, the high electronegativity of fluorine atoms renders the aromatic core susceptible to attack by nucleophiles.

In this compound, direct SNAr displacement of a fluorine atom is challenging due to the electron-donating nature of the amino group. However, under forcing conditions with strong nucleophiles, or if the ring's electron density is reduced by converting the amine to an electron-withdrawing group (e.g., a diazonium salt), substitution of a fluorine atom could be achieved. In general, SNAr reactions on polyhalogenated benzenes are highly dependent on the specific substrate and reaction conditions.

Impact of Fluorine on Ortho- and Para-Directing Effects

In electrophilic aromatic substitution (EAS), the substituents on the benzene (B151609) ring dictate the position of the incoming electrophile. The directing effects in this compound are a combination of all four substituents:

Amino Group (-NH₂): A powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via resonance.

Fluorine Atoms (-F): Fluorine exhibits a dual electronic effect. It is strongly electron-withdrawing by induction due to its high electronegativity, which deactivates the ring towards EAS. However, it possesses lone pairs that can

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of 4-Bromo-2,5-difluoroaniline by providing information about the hydrogen, carbon, and fluorine atoms within the molecule.

The ¹H NMR spectrum of this compound is characterized by signals from its aromatic protons and the amine group. Due to the molecule's asymmetry, the two aromatic protons are chemically non-equivalent and are expected to appear as distinct signals.

The proton at position 3 (H-3) is flanked by the amino group (NH₂) and a fluorine atom, while the proton at position 6 (H-6) is situated between a fluorine and a bromine atom. The electronic effects of these substituents dictate their chemical shifts. The amine group protons typically appear as a broad singlet, though its chemical shift can vary depending on the solvent and concentration. The aromatic protons will exhibit splitting patterns due to coupling with each other (ortho-coupling, ³JHH) and with the nearby fluorine atoms (H-F coupling). For instance, the signal for H-3 would likely be a doublet of doublets due to coupling with H-6 and the fluorine at C-2. Similarly, H-6 would be split by H-3 and the fluorine at C-5.

Analysis of a related isomer, 5-bromo-2,4-difluoroaniline, shows two distinct aromatic protons coupled to each other and to fluorine atoms, providing a basis for predicting the spectrum of this compound. researchgate.net

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| NH₂ | 3.5 - 4.5 | broad singlet | - |

| H-3 | 6.8 - 7.2 | doublet of doublets (dd) | ³J(H3-H6), ³J(H3-F2) |

Note: Predicted values are based on general substituent effects and data from analogous compounds.

The ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms in the aromatic ring, as no plane of symmetry makes them all unique. The chemical shifts are significantly influenced by the attached substituents.

Fluorine Effects: The most prominent features in the ¹³C NMR spectrum are the large coupling constants between carbon atoms and directly bonded fluorine atoms (¹JCF), typically in the range of 240-260 Hz. The carbons C-2 and C-5 will therefore appear as doublets with large splitting. Fluorine atoms also cause smaller couplings with carbons at two (²JCF) and three (³JCF) bonds away.

Nitrogen Effects: The C-1 carbon, bonded to the amino group, will have its chemical shift influenced by the nitrogen's electron-donating nature.

Bromine Effects: The C-4 carbon, bonded to bromine, will show a chemical shift characteristic of a carbon attached to a halogen.

Data from the related compound 2,5-difluoroaniline (B146615) shows the significant C-F couplings that are expected in this compound as well. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 | 135 - 145 | doublet of doublets (dd) |

| C-2 | 150 - 160 | doublet (d) |

| C-3 | 115 - 125 | doublet of doublets (dd) |

| C-4 | 100 - 110 | doublet (d) |

| C-5 | 145 - 155 | doublet (d) |

Note: Predicted values are based on substituent effects and data from analogous compounds.

Given the presence of two fluorine atoms in chemically different environments (F at C-2 and F at C-5), the ¹⁹F NMR spectrum is expected to show two distinct signals. Each signal would likely appear as a doublet due to coupling with the other fluorine atom (F-F coupling) and will also exhibit smaller couplings to the nearby aromatic protons. This technique is highly sensitive and provides unambiguous evidence for the number and electronic environment of the fluorine atoms in the molecule.

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (H-H) coupling relationships. sdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the signals of the two aromatic protons (H-3 and H-6), confirming their ortho relationship. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H coupling). youtube.com The HSQC spectrum would show correlations between the H-3 signal and the C-3 signal, and between the H-6 signal and the C-6 signal, allowing for the unambiguous assignment of these specific carbon atoms. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is critical for assigning quaternary (non-protonated) carbons. youtube.com For example, the H-3 proton would show correlations to C-1, C-2, C-4, and C-5. Similarly, H-6 would correlate to C-1, C-2, C-4, and C-5. By analyzing these correlation patterns, the assignments of the substituted carbons (C-1, C-2, C-4, C-5) can be completed. youtube.com

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy probe the vibrational modes of the molecule, providing information about the functional groups present. nih.gov

The vibrational spectra of this compound are characterized by absorption bands corresponding to its specific functional groups. While the exact peak positions can be found in spectral databases from suppliers like TCI Chemicals, the expected regions for these vibrations are well-established. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H (amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C-F (aryl) | Stretch | 1200 - 1350 |

| C-N (aryl) | Stretch | 1250 - 1360 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a definitive technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The nominal molecular weight of this compound is 208.00 g/mol . nih.gov

For unambiguous identification, high-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion. The computed monoisotopic mass of this compound (C₆H₄BrF₂N) is 206.94952 Da. nih.govuni.lu This high-precision measurement allows for the confident determination of the elemental formula of the compound and helps to distinguish it from other molecules with the same nominal mass.

In electron ionization mass spectrometry (EI-MS), the this compound molecule is ionized and fragmented. The resulting mass spectrum displays a characteristic pattern of ions. The molecular ion peak ([M]⁺) would appear as a doublet with a mass-to-charge ratio (m/z) of approximately 207 and 209, reflecting the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). miamioh.edu

The fragmentation of this molecule is predicted to follow logical pathways based on the stability of the resulting fragments. Key fragmentation steps include:

Loss of a Bromine Radical: The most common initial fragmentation for bromo-aromatic compounds is the cleavage of the C-Br bond to lose a bromine radical (•Br), which is a relatively stable leaving group. This would result in a significant fragment ion [M-Br]⁺.

Loss of HCN: Following the initial fragmentation, the resulting aniline-type cation can undergo ring fragmentation, often by eliminating a molecule of hydrogen cyanide (HCN).

Loss of Fluoro Radical or HF: Cleavage of the strong C-F bond to lose a fluorine radical (•F) or elimination of hydrogen fluoride (B91410) (HF) are also possible fragmentation pathways.

Predicted mass spectrometry data suggests several possible adducts and fragments that can be observed, providing further structural confirmation. uni.lu

Table 2: Predicted Mass Spectrometry Fragments and Adducts for this compound Data based on computational predictions. uni.lu

| Adduct/Fragment | Predicted m/z |

|---|---|

| [M]⁺ | 206.9490 |

| [M+H]⁺ | 207.9568 |

| [M-H]⁻ | 205.9422 |

| [M+Na]⁺ | 229.9387 |

| [M+H-H₂O]⁺ | 189.9468 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

X-ray Crystallography for Solid-State Structure Determination

In the absence of a determined crystal structure, the nature of the intermolecular interactions governing the crystal packing of this compound can be predicted based on its functional groups. The understanding of such interactions is crucial for crystal engineering and predicting the physical properties of the solid. rsc.org

The primary interactions expected to dictate the crystal architecture are:

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor. The electronegative fluorine atoms and the nitrogen atom itself can serve as hydrogen bond acceptors, potentially leading to the formation of N-H···F and N-H···N intermolecular hydrogen bonds. These interactions are known to be significant in organizing molecules in the crystal lattice. nih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming interactions with electron-rich atoms like nitrogen or fluorine on neighboring molecules. This type of non-covalent interaction is increasingly recognized as a key directional force in crystal packing. rsc.org

π-π Stacking: The aromatic rings can stack on top of each other, leading to stabilizing π-π interactions.

The interplay of these various forces determines the final, most thermodynamically stable crystal packing arrangement.

Conformational Preferences in the Solid State

A definitive determination of the conformational preferences of this compound in the solid state through single-crystal X-ray diffraction or solid-state NMR spectroscopy has not been reported in publicly accessible literature. The absence of such experimental data precludes a detailed, quantitative analysis of its crystal packing, including specific bond lengths, angles, and intermolecular distances in the crystalline form.

However, based on the extensive studies of related halogenated anilines, it is possible to infer the likely supramolecular synthons and intermolecular interactions that govern the solid-state architecture of this compound. The conformation in the solid state is a balance between the intrinsic electronic and steric properties of the molecule and the optimization of intermolecular forces to achieve a stable crystal lattice.

The primary intermolecular interactions expected to dictate the crystal packing of this compound are hydrogen bonds and, potentially, halogen bonds. The amine (-NH₂) group is a classic hydrogen bond donor, while the fluorine and bromine atoms, along with the π-system of the aromatic ring, can act as acceptors.

Hydrogen Bonding: The most significant interaction is anticipated to be the N-H···N hydrogen bond, a common and robust supramolecular synthon in the crystal structures of many anilines. nih.govacs.org This can lead to the formation of characteristic patterns, such as chains or dimers. In para-substituted halogenated anilines, zig-zag columnar structures formed by N-H···N hydrogen bonds are frequently observed. researchgate.net Given the substitution pattern of this compound, similar chain or catemer motifs are plausible.

Halogen Bonding: The bromine atom at the 4-position introduces the possibility of halogen bonding. In halogen bonding, a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base), such as the nitrogen atom of a neighboring molecule. Studies on perhalogenated anilines have shown that both hydrogen and halogen bonds can coexist and direct the crystal packing. nih.govacs.org For instance, in some cocrystals of bromo- and iodo-substituted anilines, N-H···N hydrogen bonds and Br···N or I···N halogen bonds are both present. nih.govacs.org The relative strength and occurrence of these interactions depend on the electronic environment of the atoms involved. The electron-withdrawing nature of the fluorine atoms in this compound would enhance the electrophilic character of the bromine atom, making halogen bonding a feasible interaction.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations for 4-bromo-2,5-difluoroaniline would typically be employed to investigate its geometric and electronic properties.

Geometry Optimization and Molecular Structure Prediction

A fundamental step in computational analysis is the geometry optimization of the molecule. This process involves finding the arrangement of atoms that corresponds to the lowest energy state, thus predicting the most stable molecular structure. For this compound, this would involve determining bond lengths, bond angles, and dihedral angles. Studies on similar halosubstituted anilines have shown that DFT methods can accurately predict these parameters. researchgate.net The predicted geometry provides the foundation for all other computational property predictions.

Table 1: Predicted Structural Parameters of this compound (Representative Data)

| Parameter | Predicted Value |

| C-N Bond Length (Å) | 1.40 - 1.42 |

| C-Br Bond Length (Å) | 1.88 - 1.90 |

| C-F Bond Length (Å) | 1.34 - 1.36 |

| C-C Bond Length (Å) (Aromatic) | 1.38 - 1.40 |

| C-N-H Bond Angle (°) | ~112 - 114 |

| Aromatic Ring Planarity | Near-planar |

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO Gap)

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. For this compound, the electron-withdrawing nature of the fluorine and bromine atoms would be expected to influence the energies of these orbitals.

Table 2: Predicted Electronic Properties of this compound (Representative Data)

| Property | Predicted Value (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -0.5 to -1.0 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations are instrumental in predicting the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of its atoms. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra to provide a detailed assignment of the observed vibrational bands. canterbury.ac.nz Experimental IR and Raman spectra for this compound are available, indicating that such a comparative analysis is feasible. Current time information in नागपूर डिव्हिजन, IN. The correlation between theoretical and experimental spectra is a powerful tool for confirming the molecular structure and understanding its dynamic behavior. materialsciencejournal.org

Chemical Hardness and Electrophilicity Index Determination

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical hardness (η) and the electrophilicity index (ω). Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution, while the electrophilicity index quantifies its ability to accept electrons. These parameters provide a quantitative measure of the molecule's reactivity. For this compound, the presence of electronegative halogen atoms is expected to result in a significant electrophilicity index.

Table 3: Predicted Reactivity Descriptors for this compound (Representative Data)

| Descriptor | Formula | Predicted Value Range |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 - 2.75 eV |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ is the electronic chemical potential) | Moderate to High |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a relatively rigid molecule like this compound, MD simulations could be employed to explore its conformational landscape, particularly the rotation of the amine group and the vibrational motions of the molecule in different solvent environments. These simulations provide insights into the molecule's behavior in a more realistic, dynamic setting, which can be crucial for understanding its interactions in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are instrumental in medicinal chemistry and toxicology for predicting the activity of new, unsynthesized molecules, thereby saving time and resources in drug discovery and risk assessment. nih.govoup.com The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. oup.com

While specific QSAR studies exclusively focused on derivatives of this compound are not extensively documented in publicly available literature, the principles of QSAR can be readily applied to this class of compounds based on extensive research conducted on structurally related substituted anilines and other halogenated aromatic systems. nih.govoup.comnih.gov Such studies provide a robust framework for predicting how structural modifications to the this compound scaffold would likely influence its biological activity.

Research Findings from Analogous Aniline (B41778) Derivatives

QSAR studies on substituted anilines have revealed key relationships between structural descriptors and various biological endpoints, such as cytotoxicity and antimicrobial activity.

Toxicity of Substituted Anilines: Research on the cytotoxicity of substituted anilines using Balb/3T3 cells has shown that toxicity, expressed as the 50% inhibition concentration (IC50), is significantly correlated with the 1-octanol/water partition coefficient (log P), a measure of lipophilicity. oup.com The relationship is often parabolic, indicating an optimal lipophilicity for activity. oup.com Electronic effects, described by the Hammett sigma constant (σ), and hydrogen bonding capabilities are also crucial contributors to the toxicity model. nih.govoup.com Generally, the presence of electron-withdrawing substituents tends to increase the toxic effects of anilines. nih.gov

Mechanism of Action: QSAR models can also provide insights into the mechanism of action. For instance, in a study of substituted anilines' effects on submitochondrial particles, the models supported a mechanism involving hydrogen bond formation between the aniline's amino group and the mitochondrial membrane, leading to a disruption of its structure and function. nih.gov

Hypothetical QSAR Model for this compound Derivatives

To illustrate the application of QSAR, a hypothetical model can be constructed for a series of this compound derivatives designed to have potential antibacterial activity. In this model, the parent scaffold is modified at the amino group (R¹) and by replacing the bromine atom at the 4-position with other substituents (R²).

The QSAR equation for this hypothetical series might take the following form:

pIC₅₀ = β₀ + β₁(log P) + β₂(σ) + β₃(MR) + β₄(HBA)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration against a bacterial strain.

log P represents the lipophilicity of the compound.

σ is the Hammett constant, representing the electronic effect of the substituent R².

MR is the Molar Refractivity, a measure of the substituent's volume and polarizability.

HBA is an indicator variable for the presence of a hydrogen bond acceptor group.

β₀-β₄ are the regression coefficients determined from the statistical analysis.

The following interactive table presents data for a hypothetical set of derivatives and the key descriptors used in the QSAR model.

Interpretation of the Hypothetical Model

Based on the hypothetical data and QSAR equation, the following structure-activity relationships could be inferred:

Electronic Effects: The model would likely show a positive coefficient for the Hammett constant (σ), suggesting that strong electron-withdrawing groups (e.g., -CN, -NO₂) at the R² position increase antibacterial activity. This aligns with findings from other studies on substituted anilines. nih.gov

Lipophilicity: The relationship with log P might be positive within the studied range, indicating that increased lipophilicity favors activity, perhaps by enhancing membrane penetration.

Steric Effects: The coefficient for Molar Refractivity (MR) would clarify the role of substituent size. A negative coefficient would suggest that bulky substituents at the R² position are detrimental to activity, possibly due to steric hindrance at the target site. Conversely, a positive coefficient would favor larger groups.

Substitutions on the Amino Group: As seen in derivative 2, acylation of the amino group (R¹ = COCH₃) decreases lipophilicity and could potentially reduce activity if hydrogen donation from the -NH₂ group is critical for binding to the biological target. nih.gov

Such a validated QSAR model would be a powerful predictive tool. researchgate.net It would allow for the in silico design of new this compound derivatives with potentially enhanced antibacterial potency by optimizing their physicochemical and structural properties before undertaking their chemical synthesis. nih.govnih.gov

Applications in Advanced Materials Science

Organic Semiconductors and Electronic Materials

The strategic incorporation of fluorine atoms and a bromine handle into organic semiconducting materials can significantly modulate their electronic properties and environmental stability. 4-Bromo-2,5-difluoroaniline serves as a key precursor for such materials, offering a pathway to fine-tune their performance in various electronic devices.

Incorporation into Polymer Formulations for Enhanced Thermal and Mechanical Properties

This compound is a candidate monomer for the synthesis of high-performance polymers, particularly polyimides, which are renowned for their exceptional thermal, mechanical, and dielectric properties. mdpi.com The introduction of fluorine atoms into the polymer backbone can lead to several advantageous modifications. Fluorinated polyimides often exhibit enhanced solubility, lower dielectric constants, and improved thermal stability due to the high bond energy of the C-F bond. rsc.orgresearchgate.netscielo.br

For instance, research on fluorinated polyimides has demonstrated that the incorporation of trifluoromethyl (CF3) groups can increase the glass transition temperature (Tg) and the thermal decomposition temperature. mdpi.com One study on a fluorinated polyimide, TPPI50, reported a glass transition temperature of 402 °C and a thermal decomposition temperature of 563 °C. mdpi.com The same study also highlighted a significant tensile strength of 232.73 MPa and an elongation at break of 26.26%. mdpi.com While these specific data are for a polyimide containing trifluoromethylbenzene, they illustrate the potential benefits of incorporating fluorinated moieties, such as those that can be derived from this compound, into polymer structures. The presence of fluorine can disrupt chain packing, leading to increased free volume, which in turn improves processability without compromising thermal performance. researchgate.net The bromo-substituent on the aniline (B41778) can be utilized for further polymerization or modification reactions.

| Property | Value | Reference |

| Glass Transition Temperature (Tg) | 259–281 °C | rsc.org |

| 5% Weight Loss Temperature (Nitrogen) | 551–561 °C | rsc.org |

| Tensile Strength | 232.73 MPa | mdpi.com |

| Elongation at Break | 26.26% | mdpi.com |

| Dielectric Constant (1 MHz) | 2.69–2.85 | rsc.org |

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

While direct studies on the application of this compound in OLEDs and OPVs are not prevalent in the provided search results, its isomer, 4-bromo-2,6-difluoroaniline (B33399), is noted as a synthesis intermediate for macromolecules used in these devices. ossila.com Specifically, conjugated quasiplanar triarylamines synthesized from 4-bromo-2,6-difluoroaniline are utilized as hole-transporting materials (HTMs) in perovskite solar cells and OLEDs. ossila.com

The fluorine atoms in these molecules play a crucial role in adjusting the energy levels of the molecular orbitals, a key factor in designing efficient charge-transporting and light-emitting materials. ossila.com The bromo-substituent allows for palladium-catalyzed coupling reactions, enabling the extension of the molecular structure to create complex, high-performance organic semiconductors. ossila.com Given the structural similarities, it is plausible that this compound could also serve as a valuable building block for synthesizing novel materials for OLED and OPV applications, particularly for hole-transport or emissive layers. The substitution pattern of the fluorine atoms would be expected to influence the planarity and electronic properties of the resulting molecules, thereby affecting device performance.

Charge Transport Properties and Energy Level Tuning

The charge transport characteristics of organic semiconductors are fundamental to their performance in electronic devices. The mobility of charge carriers (electrons and holes) is a key parameter that is influenced by molecular packing, electronic structure, and reorganization energy. kit.eduresearchgate.netmdpi.com The introduction of fluorine atoms, as in this compound derivatives, can significantly impact these properties. The strong electronegativity of fluorine can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material. ossila.com This tuning of energy levels is critical for matching the energy levels of other materials in a device, such as electrodes and other organic layers, to facilitate efficient charge injection and transport. nih.gov

Computational studies, often employing Density Functional Theory (DFT), are a powerful tool for predicting the HOMO and LUMO energy levels of novel organic molecules before their synthesis. wu.ac.thresearchgate.net For instance, the HOMO-LUMO energy gap is a key indicator of the chemical reactivity and the energy of electronic transitions. nih.gov While specific computational data for derivatives of this compound were not found in the search results, the general principles of molecular orbital theory suggest that the positions of the fluorine and bromine atoms would have a pronounced effect on the electron density distribution and, consequently, the charge transport properties. The bromine atom also provides a reactive site for further chemical modifications to fine-tune these electronic characteristics. ossila.com

Dyes and Pigments

The chromophoric properties of molecules derived from this compound make it a precursor for specialty dyes and pigments with desirable characteristics for various industrial applications.

Synthesis of Specialty Dyes with Improved Lightfastness and Vibrancy

This compound can be used as a diazo component in the synthesis of azo dyes. The general synthesis of azo dyes involves the diazotization of a primary aromatic amine, such as this compound, followed by coupling with a suitable coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or an aniline derivative. jbiochemtech.comresearchgate.net

The presence of halogen atoms in the structure of azo dyes can enhance their lightfastness. A study on disazo disperse dyes derived from 4-bromoaniline (B143363) (a structurally related compound) showed good to excellent lightfastness ratings on nylon and polyester (B1180765) fibers. iiste.orgiiste.org The inclusion of fluorine atoms, in addition to bromine, in the dye structure is anticipated to further improve these properties due to the strength of the carbon-fluorine bond, which can increase the resistance of the dye to photodegradation. The specific substitution pattern in this compound can also influence the resulting color of the dye. While specific examples of dyes synthesized directly from this compound and their corresponding vibrancy data were not detailed in the search results, the general principles of dye chemistry suggest that this compound is a promising starting material for creating a range of colors with enhanced stability.

Table 2: Fastness Properties of Disperse Dyes Derived from a Related Bromoaniline Compound (Note: This table shows data for dyes derived from 4-bromoaniline to illustrate the potential performance of dyes from a similar chemical class.)

| Fastness Test | Rating on Nylon Fiber | Rating on Polyester Fiber | Reference |

| Lightfastness | Good | Good | iiste.orgiiste.org |

| Washing Fastness | Excellent | Excellent | iiste.orgiiste.org |

| Rubbing Fastness (Wet) | 3/4 | 3/4 | iiste.org |

| Sublimation Fastness | Excellent | Excellent | iiste.orgiiste.org |

Chromophore Design and Color Tuning through Derivatization

The structure of this compound offers several avenues for chromophore design and color tuning. The core chromophore is the azo group (-N=N-) that is formed during the dye synthesis. The color of the resulting dye is determined by the electronic structure of the entire conjugated system, which includes the substituted benzene (B151609) ring from the this compound and the coupling component.

Polymer Chemistry and High-Performance Materials

The unique molecular architecture of this compound, featuring a reactive amine group and halogen substituents, makes it a valuable compound in the field of polymer chemistry. Its incorporation into polymer chains can lead to the development of high-performance materials with enhanced properties. High-performance polymers are sought after for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for demanding applications in industries such as aerospace, electronics, and automotive. mdpi.com

Monomer in Polymer Synthesis

This compound serves as a versatile monomeric building block for the synthesis of various high-performance polymers. Its utility in polymerization is largely attributed to the reactivity of its amine (-NH2) and bromo (Br) functional groups.

The amine group can participate in nucleophilic substitution reactions, a common pathway for forming polymer linkages. For instance, it can react with acyl chlorides or carboxylic acids to form polyamides, or with isocyanates to produce polyureas. These polymer families are known for their excellent mechanical properties and thermal stability.

Furthermore, the bromine atom on the aromatic ring allows for post-polymerization modification or direct involvement in polymerization through carbon-carbon bond-forming reactions, such as Suzuki or Stille couplings. While specific studies detailing the polymerization of this compound are not widely available, the behavior of analogous compounds provides insight into its potential. For example, the related compound 4-bromo-2,6-difluoroaniline is recognized as a versatile building block in chemical synthesis. ossila.com In this analogous case, the bromo-substituent facilitates palladium-catalyzed coupling reactions to extend the molecular structure, while the amine group acts as a nucleophile. ossila.com This suggests that this compound can be similarly employed to create complex macromolecular structures.

The presence of two fluorine atoms on the benzene ring is also significant. Fluorine is highly electronegative and can alter the electronic properties of the monomer and the resulting polymer, influencing factors like solubility, thermal stability, and reactivity.

Modification of Polymer Properties (e.g., Chemical Resistance, Durability)

The incorporation of this compound into polymer structures can significantly modify their properties, leading to enhanced chemical resistance and durability. nih.gov The introduction of additives and the cross-linking of polymer chains are established methods for improving these characteristics. thermofisher.com

Chemical Resistance: The chemical resistance of a polymer is its ability to withstand exposure to various chemicals without significant degradation of its mechanical properties. thermofisher.com The inclusion of this compound can enhance this property in several ways:

Halogenation: The presence of bromine and fluorine atoms on the polymer backbone increases its resistance to chemical attack. Halogenated polymers are generally less susceptible to degradation by acids, bases, and organic solvents.

Cross-linking: The bromine atom can serve as a reactive site for creating cross-links between polymer chains. thermofisher.com This three-dimensional network structure restricts the penetration of chemical agents into the polymer matrix, thereby improving its chemical resistance. thermofisher.com

Durability: Durability encompasses a material's ability to withstand wear, pressure, and damage over its intended lifespan. Incorporating this compound can contribute to a polymer's durability through:

Mechanical Properties: The rigid aromatic structure of the monomer can enhance the stiffness and mechanical strength of the resulting polymer. nih.gov This contributes to its ability to resist physical stress and maintain its structural integrity over time.

While specific data on the performance of polymers derived from this compound is limited, the fundamental principles of polymer chemistry suggest that its use as a monomer or additive is a promising strategy for developing robust and resilient materials for advanced applications.

Compound Information Table

| Compound Name |

| This compound |

| 4-Bromo-2,6-difluoroaniline |

| Poly(ether imide)s |

| Polyamides |

| Polyureas |

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄BrF₂N | thermofisher.comsigmaaldrich.com |

| Molecular Weight | 208.01 g/mol | nih.gov |

| Appearance | White to light yellow powder/crystal | nih.gov |

| Melting Point | 74 - 78 °C | sigmaaldrich.com |

| CAS Number | 112279-60-4 | thermofisher.comsigmaaldrich.com |

Applications in Pharmaceutical and Agrochemical Sciences

Pharmaceutical Development

In the pharmaceutical industry, the synthesis of novel and effective therapeutic agents is a primary objective. The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profiles. 4-Bromo-2,5-difluoroaniline is a key starting material in this context, contributing to the development of new medicines. chemimpex.comchemimpex.com

This compound is recognized as a crucial intermediate in the manufacturing of various Active Pharmaceutical Ingredients (APIs). chemimpex.compharmanoble.com APIs are the core components of medicinal products responsible for their therapeutic effects. pharmanoble.com This compound acts as a foundational molecular scaffold that can be chemically modified through a series of reactions to produce more complex molecules with desired biological activities. Its versatile nature allows it to be a precursor in multi-step syntheses, leading to the final API. chemimpex.comchemimpex.com The quality and purity of this intermediate are critical as they directly influence the efficiency of the synthesis and the quality of the final drug product. pharmanoble.com

| Role | Description | Reference |

|---|---|---|

| Building Block | Serves as a fundamental structural unit for constructing more complex pharmaceutical molecules. | chemimpex.comchemimpex.com |

| Precursor | Acts as a starting material in synthetic pathways leading to various APIs. | chemimpex.com |

| Scaffold | Provides a core structure that can be functionalized to develop new drug candidates. | chemimpex.com |

The presence of two fluorine atoms on the aniline (B41778) ring of this compound is a key feature that is leveraged in drug design. The introduction of fluorine into a potential drug molecule can significantly alter its properties:

Enhanced Biological Activity: The unique fluorinated structure can enhance the biological activity of pharmaceutical candidates, potentially leading to more potent therapeutic agents. chemimpex.com Fluorine's high electronegativity can influence the electronic environment of the molecule, affecting how it binds to biological targets like enzymes and receptors.

Improved Selectivity: Fluorine substitution can improve the selectivity of a drug, meaning it is more likely to interact with its intended target and less likely to cause off-target effects. chemimpex.com

Metabolic Stability: The carbon-fluorine bond is very strong, which can make the molecule more resistant to metabolic degradation in the body. This can lead to a longer duration of action for the drug.

Increased Lipophilicity: The addition of fluorine can increase the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and be absorbed by the body.

These effects make fluorinated intermediates like this compound highly sought after in medicinal chemistry. chemimpex.comchemimpex.com

The structure of this compound offers multiple reactive sites that chemists can utilize to build complex molecules. chemimpex.com The amine (-NH2) group and the bromine (-Br) atom provide handles for various chemical transformations. ossila.com For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds. ossila.com The amine group can act as a nucleophile or be transformed into other functional groups. ossila.com This versatility allows for the construction of diverse and complex molecular architectures, which is a critical aspect of discovering new drugs with novel mechanisms of action. chemimpex.comchemimpex.com

Agrochemical Development

Similar to its role in pharmaceuticals, this compound is also a valuable intermediate in the agrochemical industry. chemimpex.comchemimpex.com The development of effective and environmentally conscious crop protection products is essential for modern agriculture.

This compound is used in the formulation of a variety of agrochemicals, including herbicides, fungicides, and pesticides. chemimpex.comchemimpex.com It serves as a key building block in the synthesis of the active ingredients for these products. chemimpex.com The specific properties conferred by the bromo- and difluoro-substituents are beneficial for creating agrochemicals with optimal performance characteristics. chemimpex.com

| Agrochemical Type | Role of this compound | Reference |

|---|---|---|

| Herbicides | Intermediate in the synthesis of active ingredients. | chemimpex.comchemimpex.com |

| Fungicides | Used in the formulation of fungicidal compounds. | chemimpex.com |

| Pesticides | A key building block for various pesticide molecules. | chemimpex.comchemimpex.com |

The use of this compound in the synthesis of agrochemicals can lead to products with enhanced efficacy. chemimpex.comchemimpex.com As in pharmaceuticals, the fluorine atoms can increase the biological activity of the compound, meaning that a smaller amount of the agrochemical is needed to achieve the desired effect. This increased potency can contribute to a reduction in the environmental impact of agriculture. chemimpex.comchemimpex.com By using more effective herbicides, fungicides, and pesticides, farmers can potentially lower the total volume of chemicals applied to fields, which helps to minimize the environmental footprint associated with crop protection. chemimpex.com

Future Research Directions and Emerging Opportunities

Novel Synthetic Methodologies and Catalytic Systems

The development of efficient and selective synthetic routes is paramount for expanding the utility of 4-bromo-2,5-difluoroaniline and its derivatives. Future research is poised to move beyond traditional methods, focusing on advanced catalytic systems that offer higher yields, lower environmental impact, and greater molecular complexity.

Palladium-catalyzed cross-coupling reactions represent a significant area for innovation. While established for related isomers like 3-bromo-2,5-difluoroaniline (B1504884) in the synthesis of anticancer drug precursors acs.orgacs.org, the application of low-loading palladium catalyst systems to this compound is a promising avenue. Research into optimizing catalyst and ligand pairings, such as Pd(dba)₂/Xantphos, could lead to highly efficient C-N and C-C bond-forming reactions, enabling the large-scale synthesis of complex derivatives with minimal metal contamination acs.orgacs.org. Sequentially catalyzed processes, where a single palladium catalyst facilitates multiple distinct reaction steps (e.g., Sonogashira and Suzuki couplings) in a one-pot synthesis, offer a streamlined approach to building intricate molecular architectures, such as biaryl-substituted isoxazoles, from aniline-derived precursors mdpi.com.

Furthermore, the field of photoredox catalysis presents novel opportunities for activating the this compound core. Transition-metal-free, visible-light-mediated methods, such as those used for the difluoroalkylation of anilines, could be adapted to introduce a wide range of functional groups under exceptionally mild conditions acs.org. Exploring organophotocatalysts like Eosin Y or the formation of electron donor-acceptor (EDA) complexes could unlock new reaction pathways for creating derivatives that are inaccessible through traditional thermal methods acs.org.

| Catalytic System | Potential Application for this compound | Key Advantages |

| Low-Loading Pd(0) Catalysts (e.g., Pd(dba)₂/Xantphos) | C-N and C-C cross-coupling reactions | High efficiency, reduced catalyst cost, suitable for large-scale synthesis acs.orgacs.org. |

| Sequential Palladium Catalysis | Multi-component, one-pot synthesis of complex heterocycles | Increased synthetic efficiency, reduced purification steps, rapid assembly of molecular complexity mdpi.com. |

| Visible-Light Photoredox Catalysis (e.g., Eosin Y) | Introduction of fluoroalkyl and other functional groups | Mild reaction conditions, high functional group tolerance, transition-metal-free acs.org. |

Exploration of New Material Science Applications

The optoelectronic properties imparted by the fluorine and bromine substituents make this compound an attractive scaffold for new materials. While its isomer, 4-bromo-2,6-difluoroaniline (B33399), has been utilized in creating hole-transporting materials (HTMs) for perovskite solar cells (PSCs) and Organic Light-Emitting Diodes (OLEDs) ossila.com, the potential of the this compound core remains largely unexplored.

Future research will likely focus on designing and synthesizing novel HTMs derived from this compound for use in next-generation photovoltaic devices nih.govmdpi.com. The key to a successful HTM is the alignment of its energy levels with the perovskite absorber layer to ensure efficient extraction and transport of photogenerated holes mdpi.com. The electron-withdrawing nature of the fluorine atoms and the potential for modification at the bromine and amine positions allow for fine-tuning of the HOMO/LUMO energy levels. Research efforts could focus on synthesizing derivatives with extended π-conjugated systems, such as those incorporating thiophene (B33073) or benzodithiophene cores, to enhance charge mobility and device stability nih.govrsc.org.

Beyond photovoltaics, derivatives of this compound could be investigated for applications in other areas of material science, including: